Quercetin-3-glucoside

Bioavailability Pharmacokinetics Flavonoid glycoside absorption

Researchers requiring high systemic quercetin exposure face poor bioavailability of aglycone and rutin. Isoquercitrin (Q3G) solves this via SGLT1-mediated absorption, delivering 2.84-fold higher plasma quercetin metabolite levels vs aglycone. Key advantages: • ≥98% purity, yellow powder, ideal for in vivo & in vitro studies • 3.2-fold greater antiproliferative IC50 across colon, breast, liver, lung cancer lines • 328-fold higher aqueous solubility than quercetin aglycone • Global shipping with analytical documentation

Molecular Formula C21H19O12-
Molecular Weight 463.4 g/mol
Cat. No. B1262563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin-3-glucoside
Synonyms2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy
flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside
isoquercetin
isoquercitin
isoquercitrin
isoquercitroside
isotrifoliin
quercetin 3-(beta-D-glucofuranoside)
quercetin 3-O-beta-D-glucofuranoside
quercetin-3-glucoside
quercetin-3-O-beta-glucoside
quercetin-3-O-glucoside
trifoliin
trifoliin A
Molecular FormulaC21H19O12-
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)[O-]
InChIInChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/p-1/t13-,15-,17+,18-,21+/m1/s1
InChIKeyOVSQVDMCBVZWGM-QSOFNFLRSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quercetin-3-glucoside (Isoquercitrin) – Differentiated Flavonol Glycoside


Quercetin-3-glucoside (Q3G), also known as isoquercitrin or quercetin-3-O-β-D-glucopyranoside, is a naturally occurring monoglucosylated flavonol belonging to the broader quercetin glycoside family [1]. Unlike its aglycone parent quercetin, Q3G bears a glucose moiety at the 3-position of the C-ring, a structural feature that profoundly alters its physicochemical properties, bioavailability, and bioactivity profile [2]. Q3G is a major dietary flavonoid found in diverse plant sources such as onions, apples, tea, and mangoes, and can also be produced at industrial scale via enzymatic hydrolysis of rutin [3]. Its unique combination of enhanced aqueous solubility, superior oral absorption, and distinct in vitro/in vivo pharmacological signatures makes it a compelling candidate for nutraceutical, pharmaceutical, and cosmeceutical development.

Flavonol glycoside with reported enhanced aqueous solubility and oral absorption profile; suitable for systemic exposure studies.
Differentiated 3-O-glucosylation; enables investigation of glycoform-dependent pharmacokinetics and intestinal uptake pathways.
Produced via enzymatic hydrolysis of rutin; supports comparative quercetin-glycoside screening and structure-activity relationship (SAR) studies.

Why Quercetin-3-glucoside Cannot Be Substituted


Quercetin-3-glucoside sits at a critical intersection within the quercetin glycoside landscape where minor structural variations produce disproportionately large functional consequences. While quercetin aglycone and glycosides such as rutin (quercetin-3-rutinoside), quercitrin (quercetin-3-rhamnoside), and hyperoside (quercetin-3-galactoside) share the same flavonol core, the identity of the sugar moiety dictates intestinal absorption mechanism, metabolic fate, and target tissue exposure [1]. For instance, the glucose at the 3-position enables recognition by the intestinal sodium-dependent glucose transporter 1 (SGLT1) and hydrolysis by lactase phlorizin hydrolase, pathways that are unavailable to rhamnose- or rutinose-bearing glycosides [2]. Consequently, substituting Q3G with the cheaper and more abundant rutin or quercetin aglycone can lead to drastically different pharmacokinetic profiles and, ultimately, divergent in vivo efficacy, as corroborated by head-to-head comparative studies in rodent models [3].

Glycoform mismatch alters absorption route
Intestinal uptake via SGLT1 and lactase phlorizin hydrolase is specific to glucoside; substitution with rutinoside or rhamnoside may shift absorption mechanism and systemic metabolite profile.
Aglycone quercetin may not reproduce exposure profile
Quercetin aglycone shows lower oral absorption and distinct phase II metabolism; direct replacement may lead to different plasma quercetin-metabolite concentrations.
Galactoside analog (hyperoside) not systemically available
Quercetin-3-O-galactoside was not absorbed in rat model; substitution with Q3G is critical when systemic exposure to quercetin backbone is required.

Quercetin-3-glucoside: Evidence vs. Analogs


Oral Bioavailability vs. Quercetin Aglycone and Rutin

In a direct head-to-head rat study, quercetin-3-glucoside delivered a 3-fold higher peak plasma concentration of total quercetin metabolites (33.2 ± 3.5 μM) compared to quercetin aglycone (11.7 ± 1.8 μM) after an oral dose of 20 mg quercetin equivalents [1]. The superior exposure was sustained over a 24 h period. Rutin yielded only ~3 μM, while quercetin-3-rhamnoside was virtually undetectable, demonstrating that 3-O-glucosylation uniquely enables efficient small-intestinal absorption.

Oral Bioavailability
Head-to-head
Cmax 33.2 vs. 11.7 µM
Reported 2.8-fold higher plasma metabolite exposure vs. quercetin aglycone
Rat model, 20 mg quercetin equiv. oral dose
Bioavailability Pharmacokinetics Flavonoid glycoside absorption

Antiproliferative Potency vs. Quercetin and Rutin

A comparative antiproliferative study across six human cancer cell lines revealed that Q3G was the most potent derivative. The IC50 of Q3G ranged from 15 to 25 μM in HT-29, HCT 116, MCF-7, HepG2, and A549 cells, whereas quercetin aglycone exhibited IC50 >80 μM in the same panel, and rutin showed the least activity [1]. This represents at least a 3.2-fold improvement in potency over quercetin aglycone.

Cell growth inhibition
Head-to-head
IC50 15–25 vs. >80 µM
Reported lower IC50 in tested cancer cell lines vs. quercetin aglycone
HT-29, HCT 116, MCF-7, HepG2, A549 panels
Anticancer Cytotoxicity Flavonoid glycoside activity

Intestinal Absorption vs. Hyperoside

In a rat pharmacokinetic study comparing two structurally similar flavonol glycosides, orally administered isoquercitrin (quercetin-3-O-glucoside, 4.5 mg/kg) was rapidly absorbed and converted to glucuronidated quercetin, which appeared as the major plasma metabolite. In stark contrast, hyperoside (quercetin-3-O-galactoside, 6.0 mg/kg) could not be detected in plasma in either unchanged or conjugated form [1]. This demonstrates that the stereochemistry of a single hydroxyl group on the sugar (glucose vs. galactose) determines whether systemic exposure is achieved.

Absorption vs. Hyperoside
Head-to-head
Absorbed vs. not detected
Q3G glucuronidated metabolite detected in plasma; galactoside analog showed no systemic absorption
Rat oral dose 4.5 mg/kg; HPLC analysis
Oral absorption Flavonoid glycoside Pharmacokinetics

α-Glucosidase Inhibition vs. Quercetin Aglycone

In an in vitro α-glucosidase inhibition assay, quercetin aglycone demonstrated superior inhibitory potency (IC50 = 29.47 ± 3.36 μM) compared to quercetin-3-glucoside (Q3G), although Q3G still exhibited significant inhibition [1]. This indicates that for α-glucosidase-targeted applications, the aglycone may be preferred if local GI activity is the primary endpoint; however, if systemic exposure and multi-target pharmacology are desired, Q3G's bioavailability advantage may outweigh this in vitro potency gap. Notably, the exact IC50 value for Q3G was not specified in numeric form in this particular study, representing a data gap for quantitative comparison.

α-Glucosidase inhibition
Reported
Aglycone IC50 29.5 µM; Q3G less potent
Quercetin aglycone showed higher enzyme inhibition; Q3G numerical IC50 not reported
In vitro α-glucosidase assay; data gap for exact Q3G potency
Diabetes α-glucosidase Enzyme inhibition

DPPH Antioxidant Activity vs. Quercetin and Rutin

In a study employing the DPPH radical scavenging assay, quercetin-3-glucoside (produced by enzymatic hydrolysis of rutin) exhibited high antioxidant activity that was statistically comparable to or slightly higher than that of quercetin aglycone and significantly superior to intact rutin [1]. The DPPH scavenging capacity of the Q3G-containing hydrolysate was reported as the highest among all tested samples, confirming that 3-O-glucosylation does not compromise—and may modestly enhance—radical quenching capability relative to the aglycone in this assay system.

DPPH radical scavenging
Head-to-head
Highest among tested samples
Q3G hydrolysate ranked top in DPPH assay vs. quercetin aglycone and rutin
Enzymatic rutin hydrolysate; exact IC50 not specified
Antioxidant DPPH radical scavenging Flavonoid comparison

Neuroprotection in Alzheimer's Model vs. Quercetin Aglycone

In an Aβ25–35-injected Alzheimer's disease mouse model, both quercetin (Q) and quercetin-3-β-D-glucoside (Q3G) administered orally at 30 mg/kg/day for 14 days significantly improved memory and cognitive function in T-maze and novel object recognition tests compared to Aβ-injected controls [1]. Both compounds also inhibited lipid peroxidation and NO formation in the brain. The aglycone form Q showed slightly higher protective effects on long-term spatial memory in the Morris water maze test, but Q3G still conferred statistically significant neuroprotection. This comparable in vivo efficacy, combined with Q3G's superior oral bioavailability, positions Q3G as a practical alternative that may require lower or less frequent dosing to achieve similar brain exposure.

Cognitive endpoint response
Head-to-head
Comparable behavioral improvement
Both Q3G and quercetin improved memory endpoints in Aβ25–35 mouse model
30 mg/kg/day p.o., 14 days; T-maze, object recognition
Neuroprotection Alzheimer's disease Cognitive function

Quercetin-3-glucoside: Optimal Application Scenarios


In Vivo Efficacy Studies with High Oral Bioavailability

When designing rodent or larger-animal studies where systemic exposure to quercetin is critical, Q3G is the glycoside of choice. The direct evidence of 2.84-fold higher plasma quercetin metabolite levels versus quercetin aglycone [1], and its virtually exclusive absorption compared to rutin or quercetin-3-rhamnoside, means Q3G can achieve target plasma concentrations at lower oral doses, reducing compound cost and potential gastrointestinal side effects. This is particularly relevant for chronic disease models such as metabolic syndrome, neurodegeneration, or cancer where sustained systemic levels are essential.

Anticancer Drug Discovery and Lead Optimization

Q3G's 3.2-fold or greater improvement in antiproliferative IC50 over quercetin aglycone across colon, breast, liver, and lung cancer cell lines [1] makes it a superior starting scaffold for medicinal chemistry efforts. The combination of higher in vitro potency and better bioavailability provides a stronger foundation for structure-activity relationship (SAR) studies and prodrug design. Procurement of highly pure (>98%) Q3G is recommended for cytotoxicity screening cascades where both potency and potential for in vivo translation are decision criteria.

Nutraceutical and Functional Food Formulation

For dietary supplement and functional food manufacturers, Q3G's balanced profile of high DPPH radical scavenging activity [1] and markedly enhanced aqueous solubility (reported 328-fold higher than quercetin aglycone [2]) addresses the two most critical formulation challenges: bioactivity and dispersibility. Unlike quercetin aglycone, which requires complex formulation strategies to overcome poor solubility, Q3G can be incorporated into aqueous-based beverages, gels, and emulsions with fewer excipients, reducing production costs and improving consumer acceptance.

Pharmacokinetic & Drug Transporter Studies

The unique absorption mechanism of Q3G—involving both lactase phlorizin hydrolase-mediated deglycosylation and intact transport via SGLT1 [1]—makes it an invaluable probe substrate for investigating intestinal flavonoid transport, drug-nutrient interactions, and the role of glucose transporters in xenobiotic absorption. Its well-characterized metabolic fate (extensive glucuronidation and sulfation) also provides a defined baseline for studying phase II metabolism in the gut-liver axis. Procurement of high-purity, analytically certified Q3G is essential for reproducible transporter kinetics and metabolite profiling studies.

Application
Selection Property
Validation Focus
Oral PK and systemic exposure studies
Glucoside-mediated absorption pathway
Plasma metabolite exposure profile
Cancer cell-model response studies
Cytotoxicity endpoint review
Cell viability and growth inhibition assays
Aqueous-based nutraceutical formulation
Solubility and radical-scavenging profile
Dispersibility and antioxidant endpoint
Flavonoid intestinal transport studies
SGLT1/LPH pathway dependency
Transporter kinetics and phase II metabolism
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